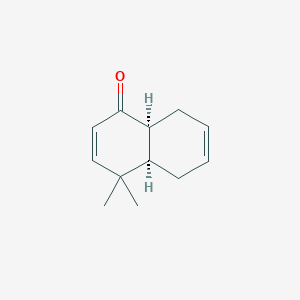
(4aR,8aS)-4,4-Dimethyl-4a,5,8,8a-tetrahydronaphthalen-1(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4aR,8aS)-4,4-Dimethyl-4a,5,8,8a-tetrahydronaphthalen-1(4H)-one is a complex organic compound with a unique structure It belongs to the class of naphthalenes, which are characterized by a fused ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4aR,8aS)-4,4-Dimethyl-4a,5,8,8a-tetrahydronaphthalen-1(4H)-one typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors and continuous flow systems to maintain consistent production rates.
Chemical Reactions Analysis
Types of Reactions
(4aR,8aS)-4,4-Dimethyl-4a,5,8,8a-tetrahydronaphthalen-1(4H)-one can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
(4aR,8aS)-4,4-Dimethyl-4a,5,8,8a-tetrahydronaphthalen-1(4H)-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (4aR,8aS)-4,4-Dimethyl-4a,5,8,8a-tetrahydronaphthalen-1(4H)-one exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (2S,4aR,8aS)-2-hydroxy-4a-methyl-8-methylidene-3,4,5,6,7,8a-hexahydro-1H-naphthalen-2-ylprop-2-enoic acid
- 2-((2R,4aR,8aS)-4a-Methyl-8-methylenedecahydronaphthalen-2-yl)acrylaldehyde
- (2R,4aR,8aS)-2-phenyl-2H,4H,4aH,8H,8aH-pyrano[3,2-d][1,3]dioxine
Uniqueness
(4aR,8aS)-4,4-Dimethyl-4a,5,8,8a-tetrahydronaphthalen-1(4H)-one is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and physical properties. These properties make it valuable for specific applications where similar compounds may not be as effective.
Properties
CAS No. |
65595-97-3 |
|---|---|
Molecular Formula |
C12H16O |
Molecular Weight |
176.25 g/mol |
IUPAC Name |
(4aR,8aS)-4,4-dimethyl-4a,5,8,8a-tetrahydronaphthalen-1-one |
InChI |
InChI=1S/C12H16O/c1-12(2)8-7-11(13)9-5-3-4-6-10(9)12/h3-4,7-10H,5-6H2,1-2H3/t9-,10+/m0/s1 |
InChI Key |
PVTWTYVSLSVPLE-VHSXEESVSA-N |
Isomeric SMILES |
CC1(C=CC(=O)[C@@H]2[C@H]1CC=CC2)C |
Canonical SMILES |
CC1(C=CC(=O)C2C1CC=CC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















